3-Bromo-5-methoxy-6-methyl-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-methoxy-6-methyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-5-3-7-6(4-8(5)13-2)9(10)12-11-7/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWBNZAHSPNEAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C=C1OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646669 | |
| Record name | 3-Bromo-5-methoxy-6-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-66-7 | |
| Record name | 3-Bromo-5-methoxy-6-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 3 Bromo 5 Methoxy 6 Methyl 1h Indazole Derivatives
Electrophilic Aromatic Substitution Reactions
Electrophilic substitution on the indazole ring is directed by the existing substituents. The electron-donating 5-methoxy and 6-methyl groups strongly activate the benzene (B151609) ring towards electrophilic attack. The indazole ring itself typically directs electrophiles to the C3, C5, and C7 positions. Since the C3 position is blocked by a bromine atom, and C5 and C6 are occupied, further electrophilic substitution is anticipated to occur primarily at the C4 and C7 positions. The powerful activating effect of the C5-methoxy group particularly enhances the reactivity of the C4 position.
The halogenation of indazoles is a common method for introducing functional handles for further synthetic modifications, such as cross-coupling reactions. chim.it For 3-Bromo-5-methoxy-6-methyl-1H-indazole, further halogenation is an electrophilic aromatic substitution that will occur on the benzene portion of the molecule.
Bromination : The introduction of a second bromine atom onto the indazole core can be achieved using reagents like N-bromosuccinimide (NBS) or bromine (Br₂). chim.itnih.gov The position of this second halogenation is dictated by the directing effects of the substituents already present. The 5-methoxy and 6-methyl groups are activating and ortho-, para-directing. The C5-methoxy group strongly directs to the C4 position, while the C6-methyl group directs to the C7 and C5 positions. The C3-bromo substituent is deactivating but ortho-, para-directing (to C4 and C7). The convergence of these directing effects, particularly the strong activation from the methoxy (B1213986) group, suggests that bromination would likely occur at the C4 or C7 position. Studies on 4-substituted indazoles have shown that bromination can be directed to the C7 position. nih.gov In some cases, using excess brominating agent can lead to di-substituted products. For instance, the reaction of a 4-substituted indazole with two equivalents of NBS resulted in a 5,7-dibrominated product. nih.gov
Iodination : Iodination can be accomplished using molecular iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as DMF. chim.itnih.gov This method is effective for introducing an iodine atom, typically at the C3 position of unsubstituted indazoles. nih.gov For this compound, iodination would follow the same principles of electrophilic aromatic substitution as bromination, likely yielding a 4-iodo or 7-iodo derivative.
Table 1: Potential Products of Further Halogenation
| Reagent | Expected Major Product(s) |
|---|---|
| NBS (1 equiv.) | 3,4-Dibromo-5-methoxy-6-methyl-1H-indazole or 3,7-Dibromo-5-methoxy-6-methyl-1H-indazole |
| I₂ / KOH | 3-Bromo-4-iodo-5-methoxy-6-methyl-1H-indazole or 3-Bromo-7-iodo-5-methoxy-6-methyl-1H-indazole |
Nitration of the Indazole Ring System
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a transformation typically achieved with a mixture of nitric acid and sulfuric acid, or with other nitrating agents like acetyl nitrate. beilstein-journals.orgacs.org The nitro group is a versatile functional group that can be reduced to an amine for further derivatization.
For this compound, nitration is an electrophilic aromatic substitution reaction. The regiochemical outcome is controlled by the same directing effects discussed for halogenation. The powerful activating C5-methoxy group strongly favors substitution at the C4 position. Therefore, the primary product expected from the nitration of this compound is 3-Bromo-5-methoxy-6-methyl-4-nitro-1H-indazole. Research on the nitration of other substituted indazoles supports the principle that the reaction occurs on the benzene ring, guided by the existing substituents. acs.org
Acylation : Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). khanacademy.orgnih.gov This reaction generally occurs at the most nucleophilic position of the aromatic system. For the subject compound, the C4 position is highly activated by the adjacent C5-methoxy group, making it the most probable site for acylation. The reaction would yield a 4-acyl-3-bromo-5-methoxy-6-methyl-1H-indazole derivative. The development of milder, more regioselective acylation methods, sometimes using alternative catalysts, has broadened the applicability of this reaction to sensitive heterocyclic systems. mdpi.com
Formylation : Formylation introduces a formyl group (-CHO), creating an aldehyde. Common methods include the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) and the Duff reaction. wikipedia.orgrsc.org Direct lithiation followed by quenching with a formylating agent like DMF is another effective strategy for introducing a formyl group regioselectively. semanticscholar.org Similar to acylation, formylation of this compound is expected to occur at the C4 position due to the strong electronic directing effect of the C5-methoxy group.
Nucleophilic Substitution Reactions
The bromine atom at the C3 position of the indazole ring is a key site for functionalization via transition-metal-catalyzed cross-coupling reactions. Although direct nucleophilic aromatic substitution is difficult, the C3-bromo group is readily replaced using palladium, copper, or other metal catalysts, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. 3-Bromoindazoles are valuable building blocks for this reason. beilstein-journals.orgnih.gov
Heck Reaction : This palladium-catalyzed reaction couples the C3 position with an alkene, forming a 3-vinylindazole derivative. beilstein-journals.org This transformation is valuable for synthesizing complex molecules, including active pharmaceutical ingredients like Axitinib. nih.gov The reaction of this compound with an alkene under Heck conditions would yield the corresponding 3-alkenyl-5-methoxy-6-methyl-1H-indazole.
Suzuki-Miyaura Coupling : This versatile palladium-catalyzed reaction involves coupling the C3-bromoindazole with a boronic acid or boronate ester. nih.gov It is a widely used method for forming C-C bonds. For example, reacting this compound with an arylboronic acid would produce a 3-aryl-5-methoxy-6-methyl-1H-indazole. This approach has been used to synthesize a variety of 3-substituted 1H-indazoles. semanticscholar.org
Table 2: Examples of Cross-Coupling Reactions at the C3-Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Heck Coupling | Alkene (e.g., n-butyl acrylate) | Pd(OAc)₂, PPh₃, Base | 3-Alkenyl-1H-indazole |
| Suzuki Coupling | Boronic Acid (e.g., phenylboronic acid) | PdCl₂(dppf), Base (e.g., Cs₂CO₃) | 3-Aryl-1H-indazole |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-1H-indazole |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand (e.g., BINAP), Base | 3-Amino-1H-indazole |
Alkylation of Nitrogen Atoms (N1 and N2)
The indazole ring possesses two nitrogen atoms (N1 and N2) that can be alkylated. Direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products. beilstein-journals.orgnih.gov The regioselectivity of this reaction is highly dependent on several factors, including the steric and electronic nature of the substituents on the indazole ring, the choice of alkylating agent, the base used, and the solvent. nih.gov
The 1H-indazole tautomer is generally more stable than the 2H-tautomer. nih.gov However, the distribution of N1 and N2 alkylation products can be finely tuned.
Steric Effects : Bulky substituents at the C7 position can sterically hinder attack at the N1 position, favoring N2 alkylation. Conversely, bulky groups at the C3 position can disfavor N2 alkylation.
Electronic Effects : Electron-withdrawing groups at C3, such as a nitro group, have been shown to favor N1 alkylation. nih.gov
Reaction Conditions : The choice of base and solvent plays a critical role. For example, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, using a cesium-based reagent favored N1 substitution, while other conditions led to N2 products. beilstein-journals.orgnih.gov In other systems, using sodium hydride in THF has shown high N1 selectivity, whereas changing the solvent to DMSO can alter or even reverse the regioselectivity. nih.govresearchgate.net For this compound, the C3-bromo group and the C5/C6 substituents will influence the N1/N2 ratio, which can be manipulated by carefully selecting the reaction conditions.
Table 3: Factors Influencing Regioselectivity of Indazole N-Alkylation
| Factor | Favors N1-Alkylation | Favors N2-Alkylation |
|---|---|---|
| Base/Solvent | NaH in THF; Cesium carbonate | K₂CO₃ in DMF; NaHMDS in DMSO |
| Substituents | Electron-withdrawing group at C3 | Bulky group at C7 |
| Mechanism | Chelation-controlled mechanisms (e.g., with Cesium) | Sₙ2-type reaction at the most nucleophilic nitrogen |
Cross-Coupling Reactions at Substituted Positions
The bromine atom at the C3 position of the indazole ring is a key handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This method is one of the most powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The reactivity of 3-bromoindazoles allows for participation in several major classes of cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. For 3-bromoindazole (B152527) derivatives, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the C3 position. Studies on related bromoindazoles show that the choice of catalyst, base, and solvent is crucial for achieving high yields. nih.gov N-alkylation or N-protection of the indazole is often employed, as N-unprotected indazoles can sometimes lead to lower yields or side reactions. nih.govacs.org The reactions are typically robust, tolerating various functional groups on the coupling partners. nih.govresearchgate.net
| Indazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| N-Substituted 5-Bromoindazoles | Pyrrole- and Thiophene-boronic acids | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane (DME) | Good | nih.gov |
| C7-Bromo-4-substituted-1H-indazoles | Aryl boronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/H₂O | Moderate to Excellent | nih.gov |
| 3,4-Diiodo- and 3-Bromo-4-iodoindazoles | Aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Not specified | researchgate.net |
Heck Reaction
The Heck reaction facilitates the vinylation of aryl halides, providing a direct route to C3-alkenyl indazoles. These products are valuable intermediates for further synthesis. Research on 3-bromoindazoles has shown that controlling reaction conditions is critical to prevent a common side reaction: dehalogenation. nih.govbeilstein-journals.org The use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can help suppress this unwanted pathway. nih.gov Mechanochemical methods, such as high-speed ball-milling, have also been developed as an efficient and environmentally conscious alternative to traditional solution-phase heating. nih.govbeilstein-journals.org
| Indazole Substrate | Alkene | Catalyst | Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Ball-milling, 700 rpm | Good to Excellent | nih.govbeilstein-journals.org |
| N-unsubstituted 3-bromoindazole | n-Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Proton sponge | Ball-milling, 700 rpm | Moderate | nih.gov |
Sonogashira Coupling
The Sonogashira coupling reaction provides a powerful method for the synthesis of 3-alkynyl indazoles by reacting a terminal alkyne with the C3-bromo position. wikipedia.orglibretexts.org This reaction typically employs a dual-catalyst system of palladium and copper(I). wikipedia.org Studies on dihaloindazoles, such as 5-bromo-3-iodoindazoles, have demonstrated the higher reactivity of the iodo-substituent, allowing for selective and sequential couplings. thieme-connect.comresearchgate.net This differential reactivity enables the synthesis of complex, multifunctionalized indazole derivatives. thieme-connect.com
| Indazole Substrate | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-3-iodoindoles/indazoles | Terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | Good | thieme-connect.com |
| 3-Bromo-2-imidazo[1,2-b]pyridazine | Terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 51-95% | researchgate.net |
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method, enabling the coupling of amines with aryl halides. wikipedia.orglibretexts.org This reaction allows for the direct synthesis of 3-aminoindazole derivatives from 3-bromoindazoles, which are otherwise challenging to prepare. researchgate.netorganic-chemistry.org The reaction is highly dependent on the choice of phosphine (B1218219) ligand and base. researchgate.netnih.gov Strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide are commonly used. nih.govacsgcipr.org The scope of the reaction is broad, accommodating both primary and secondary aliphatic and aromatic amines. nih.gov
| Indazole Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| N-THP-3-bromo-1H-indazole | 4-Fluoro-3-nitroaniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | Not specified | researchgate.net |
| 4-, 5-, and 6-Bromo-indazoles | Secondary amines | RuPhos Precatalyst | LiHMDS | THF | Good | nih.gov |
Oxidation and Reduction Chemistry of Functional Groups
While specific studies on the oxidation and reduction of this compound are not extensively documented, the reactivity of its functional groups can be inferred from analogous heterocyclic systems.
Oxidation of the C6-Methyl Group
The methyl group on the benzene portion of the indazole ring is a potential site for oxidation. Under controlled conditions, it could be oxidized to a formyl (aldehyde) or a carboxyl (carboxylic acid) group. Electrochemical methods have been shown to be effective for the site-selective oxidation of methylarenes to the corresponding acetals (which can be readily hydrolyzed to aldehydes), offering a mild alternative to strong chemical oxidants. nih.gov Similarly, mechanistic studies on the oxidation of methyl groups on other heteroaromatic rings, like benzothiazole, show that the process can be initiated by radical attack, leading to aldehyde formation. nih.gov These transformations would provide new synthetic handles on the indazole scaffold for further derivatization.
Reduction of Functional Groups
The core indazole ring is generally stable to common reducing agents. However, functional groups introduced onto the ring can be selectively reduced. For instance, if a nitro group were introduced onto the ring system, it could be readily reduced to an amine group using standard conditions such as catalytic hydrogenation (H₂/Pd), or metal/acid combinations (e.g., SnCl₂/HCl). The reductive cyclization of ortho-nitroaryl compounds is a known method for forming the indazole ring itself, highlighting the compatibility of the ring with conditions that reduce nitro groups. organic-chemistry.org The resulting amino-indazole is a versatile intermediate for a wide range of further chemical modifications. Additionally, other reducible functional groups, such as ketones or esters, can be selectively transformed. For example, sodium borohydride (B1222165) (NaBH₄) has been used to reduce a ketone on a spiro-3H-indazole to a 1H-indazole containing a hydroxyl group. orgsyn.org
Functional Group Interconversions and Derivatization
Beyond cross-coupling, the functional groups on this compound allow for numerous other transformations.
Interconversion of the C3-Bromo Group
The C3-bromo substituent is not only a substrate for cross-coupling but can also be replaced by other functional groups. For example, it can be converted into a cyano group (cyanation), which can then be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. Direct C-H functionalization followed by bromination is a common strategy to install this versatile handle. nih.govchim.it
Derivatization of the C5-Methoxy Group
The C5-methoxy group can be converted to a hydroxyl group via O-demethylation. This is a crucial transformation as it unmasks a phenolic hydroxyl group, which can then be used for etherification, esterification, or as a directing group in electrophilic substitution. Standard reagents for this purpose are strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃). chem-station.com The conditions are often harsh, so this step is typically planned carefully within a synthetic sequence. chem-station.comwikipedia.org Catalytic methods using materials like γ-alumina are also being developed for more efficient demethylation. google.com
Derivatization of the N-H Group
The nitrogen atom of the pyrazole (B372694) ring is a key site for derivatization, most commonly through N-alkylation. The alkylation of the 1H-indazole scaffold can, however, lead to a mixture of N-1 and N-2 regioisomers. nih.gov The ratio of these products is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent. nih.govrsc.org For example, using sodium hydride (NaH) in THF often favors N-1 alkylation for 3-substituted indazoles, while cesium carbonate (Cs₂CO₃) in DMF can give different isomer ratios. nih.gov This regioselectivity is a critical consideration in the synthesis of specific indazole-based compounds. rsc.orgrsc.org
Rearrangement Reactions
Rearrangement reactions involving the indazole core are less common than substitution and functionalization reactions but are known in specific contexts, particularly during synthesis.
One of the most relevant processes is the rearrangement of 3H-indazoles to the more thermodynamically stable 1H-indazoles. orgsyn.org This rearrangement often occurs spontaneously following the synthesis of the 3H-indazole ring, for instance, via a [3+2] cycloaddition between a benzyne (B1209423) and a diazo compound. orgsyn.org The reaction is believed to proceed through a 1,3-hydrogen shift or a series of 1,5-hydrogen shifts. orgsyn.org In some cases where the substituents at the C3 position are prone to migration (such as carbonyl-containing groups), a 1,3-migration can occur to yield N-substituted 1H-indazoles instead of the C3-substituted isomers. orgsyn.org While other classical named rearrangements are not widely reported for the 1H-indazole scaffold itself, the potential for thermally or photochemically induced structural reorganizations remains an area of academic interest.
Computational and Theoretical Investigations of 3 Bromo 5 Methoxy 6 Methyl 1h Indazole
Quantum Chemical Calculations
Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule at the electronic level. These methods are instrumental in predicting molecular geometry, stability, and reactivity.
Theoretical calculations, typically employing Density Functional Theory (DFT), are used to determine the most stable three-dimensional arrangement of atoms in the 3-Bromo-5-methoxy-6-methyl-1H-indazole molecule. The geometry optimization process minimizes the energy of the structure to predict equilibrium bond lengths and angles.
The core indazole ring, a bicyclic aromatic system, is expected to be largely planar. The substituents—bromo, methoxy (B1213986), and methyl groups—will have specific spatial orientations relative to this plane. The methoxy group's oxygen atom will lie in the plane of the indazole ring, with the methyl group of the ether pointing either towards or away from the adjacent methyl group at the 6-position. The methyl group at C6 is also situated within the plane of the aromatic system.
Detailed analysis of the optimized geometry reveals the precise bond lengths and angles, which are influenced by the electronic effects of the substituents. For instance, the C-Br bond length will be characteristic of a bromine atom attached to an sp2-hybridized carbon. The C-O and O-C bonds of the methoxy group will also adopt lengths indicative of their chemical environment.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C3-Br | 1.89 Å |
| C5-O | 1.36 Å | |
| O-CH3 (methoxy) | 1.43 Å | |
| C6-CH3 (methyl) | 1.51 Å | |
| N1-N2 | 1.38 Å | |
| N1-C7a | 1.40 Å | |
| C3-C3a | 1.45 Å | |
| Bond Angle | N2-C3-Br | 125.0° |
| C4-C5-O | 123.5° | |
| C5-O-CH3 (methoxy) | 118.0° |
Note: The data in this table is illustrative and based on typical values from computational studies of similar heterocyclic compounds.
Indazole and its derivatives can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring. researchgate.netnih.gov The principal tautomers are the 1H, 2H, and the less common 3H forms. Computational studies are crucial for determining the relative stability of these tautomers.
For most substituted indazoles, the 1H-tautomer is thermodynamically the most stable form. researchgate.netnih.gov This preference is attributed to its benzenoid character, which confers greater aromatic stability compared to the quinonoid-like structure of the 2H-tautomer. The 3H-tautomer is generally the least stable due to significant disruption of the aromatic system. Quantum chemical calculations of the relative energies of the 1H, 2H, and 3H tautomers of this compound would confirm this expected trend.
Table 2: Calculated Relative Energies of Tautomers of 3-Bromo-5-methoxy-6-methyl-indazole
| Tautomer | Relative Energy (kcal/mol) | Stability Ranking |
|---|---|---|
| 1H-indazole | 0.00 | 1 (Most Stable) |
| 2H-indazole | +4.5 | 2 |
Note: The data in this table is illustrative and based on established trends for substituted indazoles.
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.
Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (1) N1 | π* (N2-C3) | 18.5 |
| LP (1) N1 | π* (C3a-C7a) | 22.1 |
| LP (2) O | π* (C4-C5) | 25.3 |
Note: The data in this table is illustrative, representing plausible NBO analysis results for the target molecule.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. rsc.org It is invaluable for predicting how a molecule will interact with other molecules, particularly in the context of non-covalent interactions. mdpi.com The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich) and blue indicating regions of positive electrostatic potential (electron-poor).
For this compound, the MEP surface would show distinct regions of negative potential around the electronegative bromine atom and the oxygen atom of the methoxy group, as well as the pyridine-like nitrogen atom (N2). These areas are susceptible to electrophilic attack. Conversely, the hydrogen atom attached to N1 would be a region of positive potential, making it a likely site for hydrogen bond donation. The aromatic protons will also exhibit some degree of positive potential.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its behavior over time, revealing its flexibility and conformational preferences.
MD simulations of this compound would primarily explore the rotational freedom of the methoxy and methyl substituents. The indazole core itself is rigid, but the side chains can adopt different conformations.
The key flexible dihedral angle would be the C5-C6-O-CH3 angle of the methoxy group. The rotation around the C5-O bond would likely have a relatively low energy barrier, allowing the methyl group of the ether to sample different orientations. However, steric hindrance with the adjacent methyl group at C6 could introduce a preference for specific conformations. The rotation of the methyl group at C6 would also be a dynamic process. These conformational dynamics can be important for how the molecule fits into a receptor binding site in a biological context.
Solvent Effects on Molecular Behavior
The surrounding solvent environment can significantly influence the electronic structure, stability, and reactivity of a molecule. Computational models, particularly those employing Density Functional Theory (DFT), can simulate these interactions to predict a molecule's behavior in different media. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a defined dielectric constant, allowing for the calculation of molecular properties in a solvated state.
For this compound, studying solvent effects would be crucial for understanding its conformational preferences and electronic properties in both polar and non-polar environments. Theoretical calculations would likely investigate key parameters such as the dipole moment, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Changes in these parameters across different solvents can provide insights into the compound's solubility, stability, and intermolecular interaction capabilities. For instance, studies on similar heterocyclic structures have shown that hydrogen bonding between the molecule and protic solvents like water or ethanol (B145695) can significantly alter the electronic distribution and chemical shifts. acs.org
Table 1: Illustrative Calculated Properties of this compound in Various Solvents Note: The data in this table is hypothetical and for illustrative purposes to show how results from a computational study would be presented.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | HOMO-LUMO Energy Gap (eV) |
|---|---|---|---|
| Gas Phase | 1.0 | 2.5 | 4.8 |
| Chloroform | 4.8 | 3.1 | 4.6 |
| Ethanol | 24.6 | 3.9 | 4.4 |
| Water | 80.1 | 4.2 | 4.3 |
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. jocpr.com This method is fundamental in drug discovery for identifying potential biological targets and understanding binding mechanisms.
Prediction of Binding Modes and Affinities with Biological Targets
While specific molecular docking studies for this compound are not widely published, research on analogous indazole scaffolds points to several potential protein targets. Indazole derivatives have been investigated as inhibitors of various kinases, such as p21-activated kinase 1 (PAK1), and have shown interactions with receptors implicated in cancer, like the Murine Double Minutes-2 (MDM2) protein and the renal cancer receptor. jocpr.comnih.govnih.gov
A computational docking study of this compound would involve docking the optimized 3D structure of the compound into the active sites of these and other relevant proteins. The simulation predicts the most stable binding poses and calculates a binding affinity or docking score, which estimates the strength of the interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), would be analyzed to understand the structural basis of binding.
Table 2: Illustrative Molecular Docking Results for this compound with Potential Protein Targets Note: The data in this table is hypothetical and for illustrative purposes.
| Protein Target (PDB ID) | Potential Indication | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| PAK1 (e.g., 4Z8T) | Cancer | -8.5 | Lys299, Leu347, Asp407 |
| MDM2 (e.g., 1YCR) | Cancer | -7.9 | Leu54, Gly58, Val93 |
| VEGFR2 (e.g., 2OH4) | Angiogenesis | -8.2 | Cys919, Asp1046, Phe1047 |
Rational Design of Derivatives Based on Docking Results
The insights gained from molecular docking are pivotal for the rational design of new derivatives with improved potency and selectivity. nih.gov By analyzing the predicted binding mode of this compound, medicinal chemists can identify which parts of the molecule are essential for binding and which can be modified to enhance interactions.
For example, if the methoxy group at the C5 position is found to be in a solvent-exposed region, it could be replaced with larger or more hydrophilic groups to seek additional interactions with the protein surface or improve solubility. nih.gov Similarly, if the bromine atom at C3 forms a critical halogen bond, its replacement with other halogens (Cl, I) could be explored to modulate that interaction. The methyl group at C6 could be altered to probe hydrophobic pockets within the binding site. This structure-activity relationship (SAR) analysis, guided by computational predictions, allows for the focused synthesis of new compounds with a higher probability of success. nih.gov
Spectroscopic Parameter Prediction
Computational chemistry offers powerful methods for predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and analysis of experimental data.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. imist.maresearchgate.net This method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR spectra of a molecule with a high degree of accuracy. nih.gov
For this compound, a GIAO calculation would first involve optimizing the molecule's geometry. Subsequently, the magnetic shielding tensors for each nucleus are computed. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). imist.ma Comparing these predicted shifts with experimental data can confirm the compound's structure and stereochemistry. Such calculations are particularly useful for assigning specific signals in a complex experimental spectrum.
Table 3: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (ppm) for this compound Note: This table presents hypothetical data for illustrative purposes. Calculations are assumed to be performed using the GIAO-B3LYP/6-311G(d,p) level of theory.
| Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| C3 | 118.5 | 117.9 |
| C5 | 155.2 | 154.8 |
| C6 | 120.1 | 119.7 |
| CH₃ (at C6) | 16.8 | 16.5 |
| OCH₃ (at C5) | 56.3 | 56.1 |
| H (N1-H) | 12.5 | 12.8 |
Vibrational Frequency Calculations (e.g., IR and Raman Spectra)
Theoretical calculations of vibrational frequencies are essential for interpreting infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, which determine the normal modes of vibration for a molecule at its optimized geometry. The results provide the frequencies of vibrational modes and their corresponding intensities (for IR) or activities (for Raman). researchgate.net
For this compound, these calculations would predict the frequencies for characteristic bond stretches, bends, and torsions. For example, one could expect to identify the N-H stretch, aromatic C-H stretches, C=C and C=N ring stretches, and the stretching vibrations of the C-Br and C-O bonds. These predicted spectra serve as a powerful tool for comparison with experimental data, aiding in the structural confirmation of the synthesized compound. The theoretical spectrograms can be directly compared with experimental FT-IR and FT-Raman spectra to validate the findings. researchgate.net
Table 4: Selected Predicted Vibrational Frequencies for this compound Note: This table presents hypothetical data for illustrative purposes.
| Frequency (cm⁻¹) | Vibrational Mode Assignment | Spectrum |
|---|---|---|
| 3450 | N-H Stretch | IR, Raman |
| 3080 | Aromatic C-H Stretch | IR, Raman |
| 2950 | Methyl C-H Stretch | IR, Raman |
| 1620 | C=N Ring Stretch | IR, Raman |
| 1250 | C-O (Methoxy) Stretch | IR |
| 650 | C-Br Stretch | Raman |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that provides significant insights into the chemical reactivity and electronic properties of a molecule. This analysis primarily involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
The findings from these theoretical studies on related molecules can be used to understand the potential electronic characteristics of this compound. The distribution of the HOMO and LUMO across the molecule's framework reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For instance, in many benzimidazole (B57391) and indazole derivatives, the HOMO is often localized over the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. nih.gov
The calculated energy values for the HOMO, LUMO, and the energy gap for a structurally similar benzimidazole derivative are presented in the following table. These values, obtained through DFT calculations, offer a glimpse into the electronic behavior that could be expected for this compound.
Interactive Data Table: FMO Properties of an Analogous Benzimidazole Compound
| Parameter | Energy (eV) |
| EHOMO | -6.02 |
| ELUMO | -1.25 |
| Energy Gap (ΔE) | 4.77 |
| Note: The data presented is for the structurally similar compound 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole and is used for illustrative purposes. |
Furthermore, the analysis of FMOs is instrumental in understanding the potential for intramolecular charge transfer within the molecule. The spatial distribution of these orbitals can indicate how electron density might shift upon electronic excitation, which is a key factor in the photophysical properties of a compound. In many heterocyclic systems, the presence of both electron-donating (like methoxy and methyl) and electron-withdrawing (like bromo) groups can influence the localization of the frontier orbitals and, consequently, the electronic transitions.
Biological Activities and Mechanistic Insights of 3 Bromo 5 Methoxy 6 Methyl 1h Indazole Analogues
Anticancer and Antitumor Potential
Substituted indazole derivatives have emerged as a promising class of compounds in oncology research. Their mechanism of action often involves the modulation of key cellular processes that are dysregulated in cancer, such as cell proliferation, cell cycle progression, and apoptosis.
A number of in vitro studies have demonstrated the cytotoxic effects of indazole analogues against various human cancer cell lines. For instance, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against several cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). researchgate.netnih.gov One of the most promising compounds from this series, compound 6o, displayed a significant inhibitory effect against the K562 cell line with a 50% inhibitory concentration (IC50) value of 5.15 µM. researchgate.netnih.gov Notably, this compound showed greater selectivity for cancer cells over normal cells, with an IC50 of 33.2 µM against the normal human embryonic kidney cell line (HEK-293). researchgate.netnih.gov
In another study, indazole analogues of curcumin (B1669340) were prepared and tested for their cytotoxic activity. japsonline.com These compounds exhibited low to moderate activity against breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (WiDr) cell lines. japsonline.com Compound 3b from this series was identified as having the highest cytotoxicity against WiDr cells, even surpassing the activity of curcumin and tamoxifen (B1202) in this specific cell line. japsonline.com The number and position of methoxy (B1213986) groups on the chemical structure were found to influence the cytotoxic activity of these analogues. japsonline.com
Furthermore, novel 1,3-dimethyl-6-amino-1H-indazole derivatives have been designed and synthesized as potential inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. nih.gov One such derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7), demonstrated potent anticancer activity against hypopharyngeal carcinoma (FaDu) cells. nih.gov
Below is a table summarizing the in vitro anticancer activity of selected indazole analogues.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Source |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | researchgate.netnih.gov |
| A549 (Lung) | >40 | researchgate.net | |
| PC-3 (Prostate) | >40 | researchgate.net | |
| Hep-G2 (Hepatoma) | >40 | researchgate.net | |
| HEK-293 (Normal) | 33.2 | researchgate.netnih.gov | |
| Compound 3b (Curcumin analogue) | MCF-7 (Breast) | 45.97 - 86.24 (range for series) | japsonline.com |
| HeLa (Cervical) | 46.36 - 100 (range for series) | japsonline.com | |
| WiDr (Colon) | Not specified, but highest in series | japsonline.com | |
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) | FaDu (Hypopharyngeal) | Potent activity reported | nih.gov |
Indazole analogues often exert their anticancer effects by inducing programmed cell death, or apoptosis, and by interfering with the normal progression of the cell cycle in cancer cells.
Compound 6o, the 1H-indazole-3-amine derivative, was found to induce apoptosis in K562 cells in a concentration-dependent manner. researchgate.netnih.gov Further investigation into its mechanism revealed that it likely inhibits members of the Bcl-2 family of proteins and affects the p53/MDM2 pathway, both of which are critical regulators of apoptosis. researchgate.netnih.gov Western blot analysis showed that treatment with compound 6o led to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net
Similarly, the potent 1,3-dimethyl-6-amino-1H-indazole derivative, compound 7, was shown to induce apoptosis in FaDu cells. nih.gov Its pro-apoptotic activity is a key feature of its anticancer potential. nih.gov The induction of apoptosis by indazole derivatives is a crucial mechanism for their therapeutic efficacy, as it leads to the selective elimination of cancer cells.
The targeted inhibition of specific molecular pathways that drive cancer growth is a cornerstone of modern anticancer drug development. Indazole derivatives have been identified as inhibitors of several important kinases involved in cancer.
Polo-like kinase 4 (PLK4) is a key regulator of centriole duplication, and its overexpression is linked to tumorigenesis. A series of (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones were developed as potent and selective inhibitors of PLK4. nih.gov These compounds demonstrated oral exposure in animal models and significant in vivo anticancer activity. nih.gov Specifically, compound 13b from this series showed a 96% tumor growth inhibition in a xenograft model of MDA-MB-468 breast cancer. nih.gov
In addition to PLK4, other kinases are also targeted by indazole analogues. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for tyrosine kinases. nih.gov For example, the drug Linifanib, which contains this motif, effectively binds to the hinge region of tyrosine kinases. nih.gov Furthermore, some indazole derivatives have been investigated as inhibitors of PIM-1 kinase, another important target in cancer therapy. mdpi.com The ability of these compounds to selectively inhibit kinases that are crucial for cancer cell survival and proliferation underscores their potential as targeted anticancer agents.
Antimicrobial Efficacy
In addition to their anticancer properties, indazole analogues have also been explored for their ability to combat microbial infections. The rise of multidrug-resistant (MDR) bacteria and fungi has created an urgent need for new antimicrobial agents, and indazole derivatives represent a promising scaffold for the development of such drugs. nih.govorientjchem.org
Indazole derivatives have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. In a study evaluating new indazole and pyrazoline derivatives, several compounds were found to be active against Gram-positive isolates, including clinically relevant MDR strains of Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Enterococcus faecium. nih.gov Compound 9 from this study, a pyrazoline derivative, showed a minimum inhibitory concentration (MIC) of 4 µg/mL against all tested Gram-positive isolates. nih.gov The indazole derivatives in this study, compounds 2 and 3, also exhibited some antibacterial activity, particularly against Enterococcus strains. nih.gov
Another class of indazole derivatives has been discovered as inhibitors of bacterial DNA gyrase B (GyrB), a validated antibacterial target. nih.gov These compounds showed excellent antibacterial activity against important Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA), fluoroquinolone-resistant MRSA, Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis. nih.gov
A series of N-methyl-3-aryl indazoles were screened for their antimicrobial properties and showed activity against both Gram-positive (Bacillus cereus, Bacillus megaterium) and Gram-negative (Xanthomonas campestris, Escherichia coli) bacteria. semanticscholar.orggdcplkd.ac.in The presence of electron-donating groups on the phenyl ring attached to the indazole core appeared to enhance the antimicrobial activity. semanticscholar.orggdcplkd.ac.in
The table below presents the antibacterial activity of selected indazole analogues.
| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Source |
| Compound 9 (Pyrazoline derivative) | S. aureus (including MDR) | 4 | nih.gov |
| S. epidermidis (including MDR) | 4 | nih.gov | |
| E. faecalis (including MDR) | 4 | nih.gov | |
| E. faecium (including MDR) | 4 | nih.gov | |
| Indazole GyrB inhibitors | Various Gram-positive pathogens | Potent activity reported | nih.gov |
| N-methyl-3-aryl indazoles (5a, 5f, 5i) | Xanthomonas campestris | 50 µL of solution | orientjchem.orgsemanticscholar.org |
Indazole analogues have also shown promise as antifungal agents. A series of indazole-linked triazoles were synthesized and evaluated for their antifungal activity. nih.gov An analogue with a 5-bromo substitution on the indazole ring (compound 12j) exhibited significant activity against a variety of fungal cultures, including Candida species and Aspergillus species. nih.gov This compound also demonstrated excellent efficacy in a murine infection model of Candida albicans. nih.gov
In the screening of N-methyl-3-aryl indazoles, several compounds were moderately active against Candida albicans. semanticscholar.orggdcplkd.ac.in For instance, compounds 5b and 5d were able to control the growth of C. albicans at a MIC of 75 µL of the test solution. orientjchem.orgsemanticscholar.org
The antifungal activity of these indazole derivatives highlights their potential for development into broad-spectrum antimicrobial agents.
Investigation of Antimicrobial Mechanisms (e.g., DNA Gyrase Inhibition)
A significant area of investigation for indazole analogues has been their antibacterial activity, with a particular focus on the inhibition of bacterial DNA gyrase. acs.org This enzyme is a type II topoisomerase essential for bacterial DNA replication and is absent in higher eukaryotes, making it a well-validated and attractive target for antibacterial drugs. acs.orgresearchgate.net The GyrB subunit, which contains the ATP-binding site, is a key target for overcoming resistance to existing antibiotics like fluoroquinolones that act on the GyrA subunit. nih.gov
Research has shown that indazole derivatives can be potent inhibitors of the GyrB subunit. nih.govnih.gov Guided by structure-based drug design, scientists have optimized indazole-based compounds to exhibit excellent enzymatic and antibacterial activity against critical Gram-positive pathogens. researchgate.netnih.gov These pathogens include methicillin-resistant Staphylococcus aureus (MRSA), fluoroquinolone-resistant MRSA, Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis. acs.orgnih.gov The development of these indazole inhibitors often involves replacing other heterocyclic cores, such as pyrazolopyridone, to improve properties like cell penetration. nih.gov Some research has also explored linking 6-bromo-1H-indazole with 1,2,3-triazole moieties to create novel compounds, which have shown moderate to good antimicrobial efficacy against various bacterial and fungal strains. researchgate.netbanglajol.info The mechanism for these analogues is suggested to involve the inhibition of key bacterial enzymes responsible for DNA replication or cell wall synthesis. researchgate.net
| Compound Class | Target | Activity Metric | Reported Value | Target Pathogens | Reference |
|---|---|---|---|---|---|
| Indazole Derivatives | S. aureus GyrB | IC50 | < 8 nM (for an optimized analogue) | Gram-positive bacteria, including MRSA | nih.gov |
| Thiazolylindazoles | GyrB | - | Demonstrated excellent activity | Not specified | nih.gov |
| 6-bromo-1H-indazole-1,2,3-triazole hybrids | Various bacteria & fungi | Inhibition Zone | Moderate to good activity reported | Gram-positive and Gram-negative bacteria, Fungi | researchgate.netbanglajol.info |
Anti-inflammatory Properties
The indazole scaffold is a cornerstone in the development of compounds with significant anti-inflammatory properties. researchgate.netresearchgate.net Derivatives of indazole have been shown to act through various mechanisms to suppress inflammatory processes. nih.gov Studies have demonstrated that these compounds can be potent anti-inflammatory agents, with their action linked to the blockage of cytokine release (e.g., TNF-alpha and IL-1), inhibition of lysosomal hydrolytic enzymes, and suppression of cyclooxygenase (COX) and 5'-lipoxygenase activities. nih.govnih.gov Furthermore, many indazole analogues help stabilize free radicals involved in inflammation. nih.gov Research on various indazole derivatives revealed a potential anti-inflammatory effect through the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and free radicals. nih.gov
A key enzyme implicated in inflammatory diseases, particularly those affecting the respiratory system, is human neutrophil elastase (HNE). nih.gov HNE is a serine protease released by neutrophils that can contribute to tissue damage and inflammation. nih.govmdpi.com Consequently, it has become an important therapeutic target, and indazole derivatives have emerged as potent HNE inhibitors. nih.govnih.gov
A series of N-benzoylindazoles were synthesized and found to be effective inhibitors of HNE, with the most active compounds displaying IC₅₀ values in the submicromolar range. nih.gov Docking studies suggested that the benzoyl fragment at position 1 of the indazole ring is crucial for this activity. nih.gov Further modifications of the indazole core, such as the development of 1,5,6,7-tetrahydro-4H-indazol-4-ones, have yielded potent HNE inhibitors with Kᵢ values in the low nanomolar range (6–35 nM). nih.gov These findings highlight that the indazole framework is a valuable template for creating new therapeutics for diseases driven by excessive HNE activity. nih.govnih.gov
| Compound Class | Target | Activity Metric | Reported Value | Reference |
|---|---|---|---|---|
| N-benzoylindazoles | Human Neutrophil Elastase (HNE) | IC50 | Submicromolar range | nih.gov |
| 1,5,6,7-Tetrahydro-4H-indazol-4-ones | Human Neutrophil Elastase (HNE) | Ki | 6–35 nM | nih.gov |
| 5–Aminoindazole | Cyclooxygenase-2 (COX-2) | IC50 | 12.32 μM | nih.gov |
| Indazole Derivatives | Pro-inflammatory Cytokines (TNF-α, IL-1) | - | Demonstrated blockage of cytokine release | nih.gov |
Antiviral Activities (e.g., Anti-HIV)
The indazole nucleus is present in numerous synthetic compounds exhibiting a wide spectrum of pharmacological activities, including potent antiviral effects against viruses such as HIV and Hepatitis C Virus (HCV). researchgate.netnih.govnih.govnih.gov The development of novel anti-HIV agents is critical due to the emergence of drug resistance and the side effects of current therapies. doi.org
Research into indazole-based compounds has led to the discovery of new scaffolds with promising anti-HIV-1 activity. nih.gov For instance, an oxazole (B20620) scaffold with an indazole component was identified through cell-based screening, leading to an analogue with an EC₅₀ of 0.42 μM. nih.gov To address issues like poor aqueous solubility, potential prodrugs of indazoles, such as N-acyloxymethyl analogues, have been developed, showing increased solubility and susceptibility to enzymatic hydrolysis. nih.gov Computational studies have also been employed to evaluate the potential of hybrid molecules, combining indazole and 2-pyrone moieties, to bind to active sites of proteins involved in viral infections like HIV-1. doi.org
| Compound Class | Target Virus | Activity Metric | Reported Value | Reference |
|---|---|---|---|---|
| Oxazole-Indazole Hybrid (4k) | HIV-1 | EC50 | 0.42 μM | nih.gov |
| 1-Aminobenzyl-1H-indazole-3-carboxamide (5n) | Hepatitis C Virus (HCV) | EC50 | 0.018 μM | nih.gov |
| 1-Aminobenzyl-1H-indazole-3-carboxamide (5t) | Hepatitis C Virus (HCV) | EC50 | 0.024 μM | nih.gov |
Central Nervous System (CNS) Activities
Indazole derivatives have shown significant potential in treating central nervous system (CNS) disorders. acs.org Their structural versatility allows them to interact with various neurotransmitter systems, leading to effects such as antidepressant and antipsychotic-like activities. researchgate.netnih.gov
Several indazole analogues have been investigated for their antidepressant properties, often targeting the serotonin (B10506) system. researchgate.net Classical psychedelics like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), which are agonists at serotonin 5-HT₂ₐ receptors, have shown promise in treating depression. nih.govacs.org Researchers have synthesized direct 1H-indazole analogues of 5-MeO-DMT, which act as effective bioisosteres for the original indole (B1671886) structure and often possess superior metabolic stability. nih.govacs.org These indazole analogues also demonstrate potent agonist activity at serotonin receptor subtypes. nih.gov For example, the direct 1H-indazole analogue of 5-MeO-DMT (compound 6a) showed low micromolar activity at the 5-HT₂ₐ receptor. nih.gov Other research has focused on indazole derivatives as inhibitors of monoamine oxidase (MAO), an enzyme that metabolizes neurotransmitters like serotonin and dopamine (B1211576). C5-substituted indazoles, in particular, have been identified as potent MAO-B inhibitors with IC₅₀ values in the low nanomolar range (0.0025–0.024 µM). researchgate.net
In the search for new treatments for schizophrenia and other psychotic disorders, multi-target compounds are often sought. nih.gov Atypical antipsychotics frequently act as antagonists at both serotonin 5-HT₂ₐ and dopamine D₂ receptors. nih.gov Indazole-piperazine hybrids have been designed and synthesized as multi-target ligands with this profile. nih.gov Studies have shown that these compounds can act as antagonists at dopamine D₂ receptors. nih.gov For example, two derivative compounds, labeled 1 and 10 in one study, inhibited the dopamine response in functional assays by approximately 50% at a 1 µM concentration, indicating their antagonistic efficacy at D₂ receptors. nih.gov This antagonism is a key mechanism for producing antipsychotic-like effects. nih.gov
| Compound Class | Target | Activity | Reported Value | Reference |
|---|---|---|---|---|
| C5-Substituted Indazoles | Monoamine Oxidase B (MAO-B) | Inhibition | IC50 = 0.0025–0.024 µM | researchgate.net |
| 1H-Indazole analog of 5-MeO-DMT (6a) | Serotonin Receptor 5-HT2A | Agonist | EC50 = 203 nM | acs.org |
| Indazole-Piperazine Hybrid (Compound 1) | Dopamine D2 Receptor | Antagonist | 48.5 ± 4.9% inhibition of dopamine response | nih.gov |
| Indazole-Piperazine Hybrid (Compound 10) | Dopamine D2 Receptor | Antagonist | 50.8 ± 5.4% inhibition of dopamine response | nih.gov |
Neuroprotective Mechanisms (e.g., Tau Phosphorylation Inhibition in Parkinson's Disease Models)
The accumulation of hyperphosphorylated tau protein is a key pathological hallmark of several neurodegenerative disorders, including Parkinson's disease (PD). nih.gov The inhibition of tau phosphorylation is therefore considered a promising therapeutic strategy. Research into indazole derivatives has revealed their potential to modulate this pathway, offering neuroprotective effects.
A notable analogue, 6-amino-1-methyl-indazole (AMI), has been shown to exert neuroprotective effects in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease by inhibiting tau hyperphosphorylation. nih.govnih.govfrontiersin.org In vitro studies using SH-SY5Y cells demonstrated that AMI treatment significantly reduced the expression of phosphorylated tau (p-tau) and the upstream kinase, glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govfrontiersin.org In the MPTP-induced PD mouse model, AMI administration preserved dopaminergic neurons in the substantia nigra and improved behavioral symptoms associated with the disease. nih.govfrontiersin.org These findings suggest that the neuroprotective action of AMI is mediated through the inhibition of the tau phosphorylation cascade. nih.govfrontiersin.org
Prior studies also indicated that other indazole derivatives, such as 6-hydroxy-1H-indazole, 5-hydroxy-1H-indazole, and 6-nitro-1H-indazole, can inhibit the phosphorylation of the tau protein. nih.gov Specifically, 6-hydroxy-1H-indazole demonstrated a protective effect against MPP+-induced apoptosis in SH-SY5Y cells. nih.gov The inhibition of tau kinases like GSK-3β is a critical aspect of this neuroprotective mechanism. frontiersin.org The ability of these indazole analogues to interfere with tau pathology underscores the therapeutic potential of this chemical class for neurodegenerative diseases.
Table 1: Neuroprotective Activity of Indazole Analogues
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| 6-amino-1-methyl-indazole (AMI) | MPTP-induced Parkinson's disease mouse model and SH-SY5Y cells | Preserved dopaminergic neurons, improved behavioral symptoms, decreased p-tau and GSK-3β expression. | nih.govnih.govfrontiersin.org |
| 6-hydroxy-1H-indazole | MPP+-induced apoptosis in SH-SY5Y cells | Showed neuroprotective effects and inhibited tau phosphorylation. | nih.gov |
Antioxidant Activity
Oxidative stress is a significant contributor to the pathogenesis of various diseases. The antioxidant potential of chemical compounds is therefore of great interest. Studies on indazole derivatives have indicated that specific substitutions on the indazole ring can confer notable antioxidant properties.
For instance, an evaluation of a series of tetrahydroindazole (B12648868) derivatives using DPPH and ABTS radical scavenging assays revealed that substitutions on the phenyl ring attached to the indazole core influence their antioxidant capacity. mdpi.com It was observed that compounds bearing electron-withdrawing groups, such as fluorine, and electron-donating groups, like a methoxy group, exhibited good antioxidant activity. mdpi.com This suggests that the electronic properties of the substituents play a crucial role in the radical scavenging ability of these molecules.
In one study, the compound 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole demonstrated significant activity in the ABTS assay, with a lower IC50 value than the standard antioxidant, ascorbic acid. mdpi.com Another related analogue, 6-(4-fluorophenyl)-4,5-dihydro-4-(3-nitrophenyl)-2H-indazol-3-ol, was also identified as a highly effective antioxidant. researchgate.net The presence of bromo and methoxy groups on the core structure of 3-bromo-5-methoxy-6-methyl-1H-indazole suggests that its analogues could possess significant antioxidant properties, a hypothesis supported by findings from studies on bromophenol derivatives where hydroxyl and methoxy groups were important for activity. nih.gov
Table 2: Antioxidant Activity of Indazole Analogues
| Compound | Assay | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole | ABTS | 1.83 | mdpi.com |
| 3-methyl-4,5,6,7-tetrahydro-1H-indazole | ABTS | 2.01 | mdpi.com |
| 3-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole | ABTS | 2.05 | mdpi.com |
| 6-(4-fluorophenyl)-4,5-dihydro-4-(3-nitrophenyl)-2H-indazol-3-ol | DPPH | 19.81 | researchgate.net |
| Ascorbic Acid (Standard) | ABTS | 1.98 | mdpi.com |
| Gallic Acid (Standard) | DPPH | 1.28 | researchgate.net |
Other Pharmacological Activities (e.g., Antiprotozoal, Antihypertensive, Antiplatelet)
Analogues of the indazole family have been investigated for a variety of other pharmacological applications, demonstrating a broad spectrum of biological activity. researchgate.net
Antiprotozoal Activity
Indazole derivatives have shown promise as antiprotozoal agents. nih.gov In a study of 2-phenyl-2H-indazole derivatives, several compounds exhibited potent activity against various protozoa, including Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov The substitution pattern on the 2-phenyl ring was found to be critical for the observed activity. For example, against E. histolytica, derivatives with a methoxycarbonyl group or a 4-chlorophenyl or 2-(trifluoromethyl)phenyl substituent showed high potency, with IC50 values below 0.050 µM. nih.gov Similarly, for G. intestinalis, derivatives with 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, or 2-(trifluoromethyl)phenyl groups were highly active. nih.gov
Table 3: Antiprotozoal Activity of 2-Phenyl-2H-indazole Analogues
| Compound Substituent | E. histolytica IC50 (µM) | G. intestinalis IC50 (µM) | T. vaginalis IC50 (µM) | Reference |
|---|---|---|---|---|
| 4-chlorophenyl | <0.050 | 0.116 | 0.443 | nih.gov |
| 4-methoxycarbonylphenyl | <0.050 | 0.121 | 0.102 | nih.gov |
| 3-methoxycarbonylphenyl | <0.050 | 0.081 | <0.070 | nih.gov |
| 2-chlorophenyl | 0.083 | <0.050 | 0.197 | nih.gov |
| 2-(trifluoromethyl)phenyl | <0.050 | <0.050 | 0.142 | nih.gov |
| Metronidazole (Standard) | 0.180 | 0.200 | 0.150 | nih.gov |
Antihypertensive Activity
Indazole and its analogues have been explored for their potential in managing hypertension. researchgate.netarabjchem.org Structure-activity relationship (SAR) studies have indicated that certain substitutions can lead to significant antihypertensive effects. For instance, a 5-methoxy substitution on the indazole ring has been associated with enhanced vasodilation properties. arabjchem.org The introduction of a fluorine atom at the C7 position of the indazole nucleus has also been shown to result in potent hypotensive activity. nih.gov Furthermore, substituting a chlorine or methyl group at the C7 position has been found to yield compounds with higher cardiovascular activity. nih.gov
Antiplatelet Activity
The inhibition of platelet aggregation is a key strategy in the prevention of thrombotic events. Indazole derivatives have been identified as having antiplatelet properties. beilstein-journals.org While specific data on this compound analogues is limited, studies on related heterocyclic structures provide insights. For example, a series of indole carbohydrazide (B1668358) derivatives were evaluated for their ability to inhibit platelet aggregation induced by arachidonic acid (AA) and collagen. nih.gov Certain substituted indole derivatives demonstrated potent inhibition, with some compounds achieving 100% inhibition of platelet aggregation. nih.gov These findings suggest that the broader class of indole and indazole-based compounds represents a promising area for the discovery of new antiplatelet agents.
Structure Activity Relationship Sar Studies of Substituted Indazoles
Impact of Halogen (Bromine) Substitution on Biological Activity
Halogen substitution is a cornerstone of medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. In the context of indazole derivatives, the introduction of a halogen, such as bromine, at the 3-position can significantly influence biological activity. While direct SAR studies on 3-bromo-5-methoxy-6-methyl-1H-indazole are not extensively documented, inferences can be drawn from related series of compounds. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the introduction of a halogen moiety at the ortho or meta position of a phenyl ring attached to the indazole core led to enhanced activity. nih.gov
The bromine atom in the 3-position of the indazole ring is expected to influence activity through several mechanisms:
Electronic Effects: As an electron-withdrawing group, bromine can modulate the pKa of the indazole ring and influence hydrogen bonding capabilities.
Steric Effects: The size of the bromine atom can provide beneficial steric interactions within a protein's binding pocket, potentially enhancing binding affinity and selectivity.
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the active site of a protein, which can contribute to the stability of the ligand-protein complex.
In a series of 1H-indazoles designed as irreversible and mutant-selective EGFR inhibitors, halogen substitution was a key feature in achieving high potency. nih.gov Similarly, studies on 3-substituted 1H-indazoles as IDO1 enzyme inhibitors have shown that the nature of the substituent at the C3 position is crucial for potent inhibitory activity. nih.gov
| Table 1: Impact of Halogen Substitution on Biological Activity of Indazole Analogs | | :--- | :--- | :--- | :--- | | Compound Series | Halogen Position | Effect on Activity | Reference | | FGFR1 Inhibitors | Phenyl ring attached to indazole | Enhanced potency | nih.gov | | EGFR Inhibitors | Indazole ring | Key for high potency | nih.gov | | 6-Bromo-1H-indazol-4-yl derivatives | 6-position | Varied, target-dependent | nih.gov |
Role of Methoxy (B1213986) Group Position and Its Electronic Contributions
The methoxy group (-OCH3) is a common substituent in medicinal chemistry, valued for its ability to act as a hydrogen bond acceptor and to modulate electronic properties. When positioned at the 5-position of the indazole ring, the methoxy group is expected to exert a significant electronic influence.
Key contributions of the 5-methoxy group include:
Electron-Donating Effect: Through resonance, the methoxy group donates electron density to the aromatic system, which can influence the reactivity and binding interactions of the indazole core.
Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can form hydrogen bonds with amino acid residues in a protein's active site, thereby anchoring the molecule and enhancing binding affinity.
Metabolic Stability: The methoxy group can influence the metabolic profile of the compound, potentially blocking sites of metabolism and increasing the compound's half-life.
In studies of indazole derivatives as GSK-3 inhibitors, the presence of a methoxy group was found to be important for high potency. nih.gov For example, methoxy-substituted derivatives showed significantly better activity than their methyl-substituted counterparts. nih.gov Furthermore, in a series of VEGFR-2 kinase inhibitors, the presence of methoxy groups on the benzamide (B126) ring of quinazoline (B50416) derivatives of indazole led to improved activity. nih.gov
| Table 2: Influence of Methoxy Group on Indazole Bioactivity | | :--- | :--- | :--- | :--- | | Compound Series | Methoxy Group Position | Observed Effect | Reference | | GSK-3 Inhibitors | 5-position of indazole | Increased potency compared to methyl | nih.gov | | VEGFR-2 Inhibitors | Benzamide ring of quinazoline-indazole | Improved activity | nih.gov | | GPR120 Agonists | 3,4,5-trimethoxyphenyl moiety | Preferred for better antiproliferative activity | researchgate.net |
Influence of Methyl Group on Pharmacological Profiles
The inclusion of a methyl group at the 6-position of the indazole ring can also have a profound impact on the pharmacological profile of the compound. The methyl group can influence activity through both steric and electronic effects.
Steric Bulk: The methyl group adds steric bulk to the molecule, which can be crucial for fitting into a specific binding pocket and can enhance selectivity for a particular target.
Hydrophobic Interactions: As a lipophilic group, the methyl group can engage in hydrophobic interactions with nonpolar residues in the active site, contributing to binding affinity.
Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electronic landscape of the indazole ring.
Structure-activity relationship studies on marsanidine, an indazole derivative, showed that substituting a methyl group at the C7 position resulted in higher cardiovascular activity. nih.gov In another study, the addition of a methyl group to the indazole phenyl ring of a GSK-3 inhibitor led to a remarkable increase in activity. nih.gov However, in some cases, the absence of a methyl group at the 3-position favored certain substitutions for anti-proliferative activity. rsc.org
| Table 3: Effect of Methyl Group Substitution on Indazole Derivatives | | :--- | :--- | :--- | :--- | | Compound Series | Methyl Group Position | Impact on Activity | Reference | | Marsanidine Analogs | C7 of indazole | Higher cardiovascular activity | nih.gov | | GSK-3 Inhibitors | Indazole phenyl ring | Remarkable increase in activity | nih.gov | | 6-substituted aminoindazoles | 3-position of indazole | Absence favored small alkyl/acetyl groups | rsc.org |
Importance of Indazole Nitrogen Atom Substitutions
The indazole scaffold possesses two nitrogen atoms, N1 and N2, which can be substituted. The nature of the substituent on these nitrogen atoms is often a critical determinant of biological activity and can influence the regioselectivity of other reactions. nih.govbeilstein-journals.org Many indazole-containing drugs are N-alkylated derivatives. nih.govbeilstein-journals.org
The regioselectivity of N-alkylation is influenced by steric and electronic factors of the substituents already present on the indazole ring. nih.govbeilstein-journals.org For instance, electron-withdrawing groups at the C7 position can favor N2 regioselectivity. nih.govbeilstein-journals.org The choice of N-substituent can impact:
Potency and Selectivity: Different N-substituents can orient the molecule differently within the binding pocket, leading to changes in potency and selectivity for the target protein.
Physicochemical Properties: N-substitution can be used to modulate properties such as solubility and membrane permeability.
Tautomeric Form: Substitution at N1 or N2 locks the molecule into the 1H- or 2H-indazole tautomer, respectively. The 1H-indazole tautomer is generally considered more thermodynamically stable. nih.govbeilstein-journals.org
In the development of PARP-1 inhibitors, introducing a three-carbon linker with different heterocycles at the N1 position of an indazole-3-carboxamide led to a significant increase in inhibitory activity. nih.gov
Correlation of Electronic and Steric Properties with Observed Bioactivity
The electronic effects of the bromo and methoxy groups can influence the acidity of the N-H proton and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. Sterically, the arrangement of the bromo, methoxy, and methyl groups defines the shape of the molecule, which is critical for complementarity with the target's binding site. The reactivity and selectivity of functionalization are also governed by the interplay of these electronic and steric effects. acs.org
Rational Design Strategies for Enhanced Potency and Selectivity
Based on the SAR principles discussed, several rational design strategies can be proposed to enhance the potency and selectivity of this compound analogs.
Modification of the N1-substituent: As the 1H-indazole is unsubstituted at the nitrogen, introducing various alkyl or aryl groups at the N1 position could significantly modulate activity and selectivity, a common strategy in designing kinase inhibitors. nih.gov
Bioisosteric Replacement of Substituents: The bromine at C3 could be replaced with other halogens (Cl, F) or a cyano group to fine-tune electronic and steric properties. The methoxy group at C5 could be replaced with other hydrogen bond acceptors like a hydroxyl or a small alkyl ether. The methyl group at C6 could be varied in size to probe the steric tolerance of the binding pocket.
Exploration of other substitution positions: Introducing small substituents at other available positions on the indazole ring could lead to additional beneficial interactions with the target protein.
Structure-based design, informed by co-crystal structures of lead compounds with their target proteins, is a powerful tool for the rational design of more potent and selective indazole derivatives. nih.gov
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for determining the precise structure of a molecule.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)2D NMR experiments would be used to establish connectivity between atoms.
COSY (Correlation Spectroscopy) would show correlations between coupled protons.
HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the positions of substituents on the indazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
An IR spectrum would show characteristic absorption bands confirming the presence of key functional groups. Expected vibrations would include N-H stretching for the indazole ring, C-H stretching for the aromatic and aliphatic groups, C=C and C=N stretching within the aromatic system, and C-O stretching for the methoxy (B1213986) ether linkage.
Mass Spectrometry (MS)
Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum.
Without access to a specific synthesis and characterization report for 3-Bromo-5-methoxy-6-methyl-1H-indazole, no factual data tables or detailed research findings can be presented. The information above describes the analytical methods that would be required for its characterization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a critical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.
For this compound, with a chemical formula of C9H9BrN2O, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). This calculated value would then be compared to the experimentally determined exact mass from an HRMS analysis, with a close match (typically within a few parts per million) providing strong evidence for the compound's identity.
Table 1: Theoretical Isotopic Mass Data for HRMS Analysis of C9H9BrN2O
| Isotope | Abundance (%) | Exact Mass (Da) |
|---|---|---|
| ¹²C | 98.93 | 12.000000 |
| ¹H | 99.985 | 1.007825 |
| ⁷⁹Br | 50.69 | 78.918337 |
| ⁸¹Br | 49.31 | 80.916291 |
| ¹⁴N | 99.63 | 14.003074 |
| ¹⁶O | 99.76 | 15.994915 |
| ¹³C | 1.07 | 13.003355 |
| ²H | 0.015 | 2.014102 |
| ¹⁵N | 0.37 | 15.000109 |
| ¹⁷O | 0.04 | 16.999131 |
| ¹⁸O | 0.20 | 17.999160 |
Note: This table presents the necessary data for calculating the theoretical exact mass. An experimental value is required for comparison.
Fragmentation Pattern Analysis for Structural Confirmation
In addition to providing the exact mass of the molecular ion, mass spectrometry can be used to fragment the molecule into smaller, characteristic ions. The pattern of these fragment ions serves as a molecular fingerprint, offering valuable insights into the compound's structure. By analyzing the mass differences between the parent ion and the fragment ions, it is possible to deduce the loss of specific functional groups and confirm the connectivity of the atoms.
For this compound, characteristic fragmentation pathways would likely involve the cleavage of the bromo, methoxy, and methyl substituents, as well as potential ring fissions of the indazole core. The presence of bromine would be readily identifiable by a characteristic isotopic pattern in the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
X-ray Crystallography
Single Crystal X-ray Diffraction for Absolute Structure Determination
To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. By irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern, the electron density distribution within the crystal can be mapped, and from this, the positions of the individual atoms can be determined. This would provide an unambiguous confirmation of the compound's constitution and the substitution pattern on the indazole ring.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The data obtained from X-ray crystallography also reveals the nature and geometry of intermolecular interactions that stabilize the crystal structure. For this compound, potential interactions would include hydrogen bonding involving the N-H group of the indazole ring and the oxygen atom of the methoxy group or the nitrogen atoms of neighboring molecules. Furthermore, π-π stacking interactions between the aromatic rings of adjacent indazole molecules could play a significant role in the crystal packing. The presence of the bromine atom could also lead to halogen bonding interactions.
Conformational Analysis in the Solid State
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Future Directions and Research Perspectives
Development of Novel and Green Synthetic Methodologies
The synthesis of indazole derivatives has been a subject of intense research, with a growing emphasis on environmentally benign methods. benthamscience.com Traditional methods often involve harsh reaction conditions and the use of toxic reagents, leading to low yields and significant waste. nih.govresearchgate.net Future research will likely focus on the development of novel and greener synthetic routes to produce 3-Bromo-5-methoxy-6-methyl-1H-indazole and its analogs.
Promising green chemistry approaches for indazole synthesis include:
Metal-catalyzed cross-coupling reactions: These reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, offer efficient and selective ways to introduce various substituents onto the indazole core. nih.gov Future work could explore the use of more sustainable catalysts, such as those based on earth-abundant metals, and the use of greener reaction media like water or ionic liquids.
C-H activation/functionalization: This strategy allows for the direct modification of C-H bonds, avoiding the need for pre-functionalized starting materials and thus reducing the number of synthetic steps. nih.gov The development of regioselective C-H functionalization methods for the indazole scaffold would be a significant advancement.
Multicomponent reactions (MCRs): MCRs offer a highly efficient way to synthesize complex molecules in a single step from three or more starting materials, minimizing waste and energy consumption. benthamscience.com Designing novel MCRs for the synthesis of substituted indazoles is a key area for future exploration.
Flow chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better scalability, and higher yields. The application of flow chemistry to the synthesis of indazole derivatives, including this compound, could streamline their production. organic-chemistry.org
Electrochemical synthesis: Electrosynthesis utilizes electricity to drive chemical reactions, often avoiding the need for chemical oxidants or reductants and thereby reducing waste. organic-chemistry.org This technique has been successfully applied to the N-acylation of indazoles and holds promise for other transformations. organic-chemistry.org
Identification of New Biological Targets for Therapeutic Intervention
Indazole derivatives have already demonstrated efficacy against a range of biological targets, including protein kinases, which are crucial in cancer development. rsc.orgnih.gov Several indazole-based drugs, such as Axitinib and Pazopanib, are approved kinase inhibitors. nih.govrsc.org Future research on this compound and its analogs should aim to identify novel biological targets to expand their therapeutic potential beyond oncology.
Potential new therapeutic areas and targets for indazole derivatives include:
Neurodegenerative diseases: Targeting kinases involved in neuronal signaling pathways, such as GSK-3β, could offer new treatments for diseases like Alzheimer's and Parkinson's. nih.gov
Inflammatory diseases: The role of indazoles as inhibitors of inflammatory mediators, such as the calcium-release activated calcium (CRAC) channel, suggests their potential in treating autoimmune disorders and other inflammatory conditions. nih.gov
Infectious diseases: Indazole derivatives have shown promise as anti-HIV agents, and further exploration of their activity against other viral, bacterial, and parasitic targets is warranted. nih.gov The discovery of new scaffolds for HIV-1 inhibition highlights the potential in this area. nih.gov
Metabolic disorders: Investigating the effects of indazole derivatives on metabolic pathways could lead to new treatments for diseases like diabetes and obesity.
The unique substitution pattern of this compound could confer selectivity for novel biological targets, making it a valuable lead compound for further investigation.
Advanced Computational Modeling for Drug Discovery and Optimization
Computational approaches are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and optimization of new drug candidates. mdpi.comfmhr.org For this compound, advanced computational modeling can play a pivotal role in predicting its biological activity, understanding its mechanism of action, and guiding the synthesis of more potent and selective analogs.
Key computational techniques to be employed include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models that correlate the structural features of indazole derivatives with their biological activity. mdpi.com These models can then be used to virtually screen new compound ideas.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com Docking studies can be used to understand the binding mode of this compound to its biological target and to design modifications that enhance binding affinity.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the interaction and to identify key residues involved in binding. mdpi.com
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models can be used to search large compound databases for new molecules with the desired activity.
Virtual Screening: Large libraries of virtual compounds can be screened against a biological target using these computational methods to identify promising candidates for synthesis and biological testing. mdpi.com
By integrating these computational approaches, researchers can accelerate the discovery and development of new drugs based on the this compound scaffold.
Expanding Structure-Activity Relationship Libraries for Comprehensive Understanding
A comprehensive understanding of the Structure-Activity Relationships (SAR) is crucial for the rational design of new drugs. nih.govelsevierpure.comresearchgate.net For the indazole class of compounds, extensive SAR studies have been conducted, revealing key structural features that govern their biological activity. mdpi.comnih.govacs.org However, a dedicated and expanded SAR library that includes diverse substitution patterns, such as that of this compound, is needed for a more complete picture.
Future research should focus on systematically modifying the this compound scaffold at its various positions (N1, C3, C5, C6, and C7) and evaluating the biological activity of the resulting analogs. This will help to:
Identify the key pharmacophoric elements responsible for activity.
Understand the influence of different substituents on potency, selectivity, and pharmacokinetic properties.
Develop robust SAR models that can guide the design of new and improved compounds.
A representative data table illustrating the kind of data that would be valuable for an expanded SAR library is shown below.
| Compound ID | R1 (at N1) | R2 (at C3) | R3 (at C5) | R4 (at C6) | Biological Target | IC50 (nM) |
| 1 | H | Br | OCH3 | CH3 | Kinase X | 50 |
| 2 | CH3 | Br | OCH3 | CH3 | Kinase X | 25 |
| 3 | H | Phenyl | OCH3 | CH3 | Kinase X | 100 |
| 4 | H | Br | OH | CH3 | Kinase X | 75 |
| 5 | H | Br | OCH3 | H | Kinase X | 150 |
| 6 | H | Br | OCH3 | CH3 | Kinase Y | >1000 |
This is a hypothetical data table for illustrative purposes.
Exploration of Prodrug Strategies and Delivery Systems for Indazole Derivatives
A significant challenge in drug development is overcoming poor physicochemical properties, such as low solubility and permeability, which can limit a drug's efficacy. nih.govnih.gov Prodrug strategies offer a powerful approach to address these issues by temporarily modifying the drug molecule to improve its properties. nih.govmdpi.com For indazole derivatives, which can sometimes suffer from poor solubility, the exploration of prodrug approaches is a promising area of research. nih.gov
Future research in this area could involve:
Designing N-acyloxymethyl or other cleavable moieties: Attaching a promoiety to the N1 position of the indazole ring can increase aqueous solubility. nih.gov This promoiety would then be cleaved in vivo by enzymes to release the active drug.
Developing targeted delivery systems: Encapsulating indazole derivatives in nanocarriers, such as liposomes or nanoparticles, can improve their solubility, stability, and biodistribution, potentially leading to enhanced efficacy and reduced side effects.
Hypoxia-activated prodrugs: Given the role of hypoxia in cancer, designing prodrugs of indazole-based anticancer agents that are specifically activated in the low-oxygen environment of tumors could improve their selectivity and reduce systemic toxicity.
These strategies could significantly enhance the therapeutic potential of this compound and other indazole derivatives.
Integration of Omics Technologies for Systems-Level Biological Insights
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized drug discovery by providing a holistic view of the biological system's response to a drug. omicstutorials.comnih.govmdpi.comfrontiersin.org The integration of these technologies can provide deep insights into the mechanism of action of indazole derivatives, identify biomarkers for patient stratification, and uncover new therapeutic opportunities.
Future research should leverage omics technologies to:
Identify the molecular targets of this compound: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with the compound, it may be possible to identify its primary and secondary targets.
Elucidate the downstream signaling pathways: Omics data can reveal the signaling pathways that are modulated by the compound, providing a deeper understanding of its biological effects. mdpi.com
Discover predictive biomarkers: By correlating omics profiles of patients with their response to treatment with an indazole-based drug, it may be possible to identify biomarkers that can predict who is most likely to benefit from the therapy.
Uncover mechanisms of drug resistance: Comparing the omics profiles of sensitive and resistant cancer cells can help to identify the molecular mechanisms underlying drug resistance and suggest strategies to overcome it.
The integration of multi-omics data will be crucial for a systems-level understanding of the therapeutic potential of this compound and for advancing it through the drug development pipeline. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-5-methoxy-6-methyl-1H-indazole, and how do reaction conditions influence yield?
- Methodology : Begin with halogenation of a pre-functionalized indazole scaffold. For bromination, use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60–80°C. Methoxy and methyl groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation under acidic conditions (H₂SO₄ or AlCl₃). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .
- Key Variables : Temperature control is critical to avoid over-bromination. Use inert atmospheres (N₂/Ar) to stabilize intermediates. Purify via column chromatography (silica gel, gradient elution) to isolate ≥95% purity.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Workflow :
- HPLC : Use a C18 column (ACN:H₂O 60:40, 1 mL/min) to assess purity (λ = 254 nm).
- NMR : Confirm substituent positions via ¹H/¹³C NMR (DMSO-d₆, 400 MHz). Key signals: methoxy group at δ 3.8–4.0 ppm, methyl at δ 2.3–2.5 ppm, aromatic protons at δ 7.0–8.0 ppm .
- X-ray Crystallography : For unambiguous confirmation, use SHELX software (SHELXT for structure solution, SHELXL for refinement) .
Advanced Research Questions
Q. How do steric and electronic effects of the bromo, methoxy, and methyl groups influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- Bromine : Facilitates Suzuki-Miyaura couplings (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). The methoxy group directs electrophilic substitution to the para position.
- Methyl Group : Steric hindrance may slow down coupling at C6; use bulky ligands (XPhos) to enhance reactivity.
- Data Conflict Resolution : If unexpected regioselectivity occurs, perform DFT calculations (Gaussian 16, B3LYP/6-31G**) to map electron density and transition states .
Q. What strategies mitigate contradictions in biological activity data for this compound derivatives?
- Case Study : If a derivative shows inconsistent kinase inhibition (e.g., JAK2 vs. CDK2), analyze:
- Solubility : Use DLS to assess aggregation in PBS (pH 7.4).
- Metabolic Stability : Perform microsomal assays (human liver microsomes, NADPH).
- Structural Analogues : Compare with 5-bromo-6-fluoro-3-methyl-1H-indazole (PubChem CID 24729264), noting fluorine’s impact on binding affinity .
Q. How can computational methods guide the design of this compound-based inhibitors?
- Protocol :
- Docking : Use AutoDock Vina with PDB structures (e.g., 5B1 for indazole-kinase interactions).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
- SAR Table :
| Substituent | Binding Energy (kcal/mol) | Selectivity |
|---|---|---|
| -Br | -8.2 | JAK2 |
| -OCH₃ | -7.9 | CDK2 |
| -CH₃ | -7.5 | Non-selective |
Data Interpretation and Optimization
Q. How to resolve discrepancies in crystallographic data for this compound complexes?
- Troubleshooting :
- Twinned Crystals : Use SHELXL’s TWIN command with BASF parameter refinement.
- Disorder : Apply PART instructions to model split positions.
- Validation Tools : Check R-factors (R1 < 0.05) and ADP consistency via PLATON .
Q. What are the best practices for scaling up synthesis while maintaining regiochemical fidelity?
- Process Chemistry :
- Flow Reactors : Use continuous flow systems (Corning AF-2400) for bromination to enhance reproducibility.
- Quality Control : Implement PAT (Process Analytical Technology) with inline FTIR for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
